

Potassium tert-butoxide chemical formula and structure

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Compound of Interest

Compound Name: Potassium tert-butoxide

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An In-depth Technical Guide to **Potassium tert-Butoxide**: Formula, Structure, and Applications

Abstract

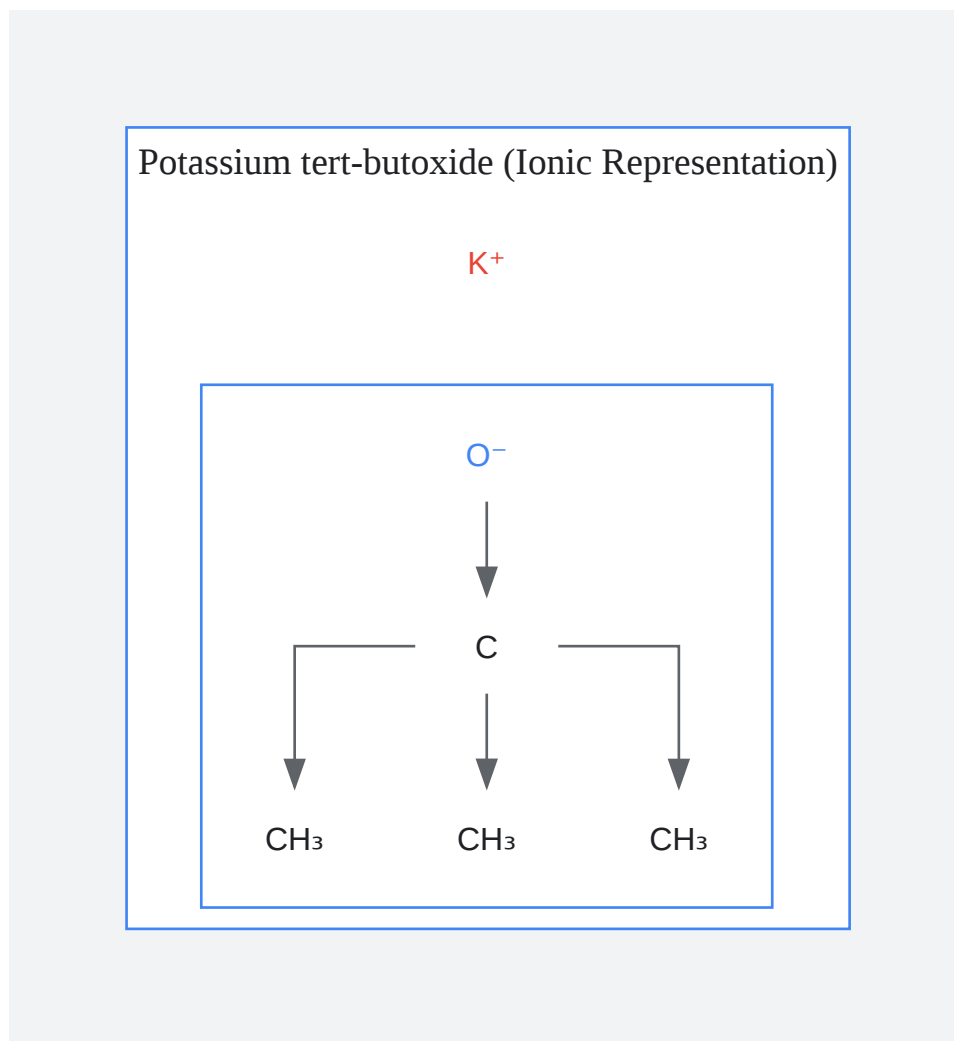
Potassium tert-butoxide (commonly abbreviated as KOtBu or t-BuOK) is a pivotal non-nucleophilic strong base in organic chemistry, indispensable in both academic research and industrial-scale synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] With the chemical formula $\text{KOC}(\text{CH}_3)_3$, its sterically hindered tert-butyl group confers unique reactivity, favoring proton abstraction over nucleophilic attack.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in facilitating reactions critical to drug development and complex molecule synthesis.

Chemical Formula and Structure

Potassium tert-butoxide is an ionic compound consisting of a potassium cation (K^+) and a tert-butoxide anion ($(\text{CH}_3)_3\text{CO}^-$).[1] The accepted chemical formula is $\text{C}_4\text{H}_9\text{KO}$. [4][5]

- Molecular Formula: $\text{C}_4\text{H}_9\text{KO}$ [4][5]
- Synonyms: Potassium t-butoxide, Potassium 2-methylpropan-2-olate[6][7]
- Structural Characteristics: In the solid state and even in non-polar solvents, **potassium tert-butoxide** does not typically exist as a simple monomer. It aggregates into a tetrameric,

cubane-type cluster, denoted as $[(CH_3)_3COK]_4$.^{[3][4]} This cluster can be influenced by solvents; polar aprotic solvents like DMSO or DMF can interact with the potassium ion to form more dissociated, solvent-separated ion pairs, which can enhance its basicity.^[4] The significant steric bulk of the tert-butyl group is a defining feature, preventing it from participating in nucleophilic substitution (SN_2) reactions and making it a premier choice for a strong, non-nucleophilic base.^{[2][3][4]}



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Caption: Ionic representation of **potassium tert-butoxide**.

Physicochemical Properties

Potassium tert-butoxide is a white or off-white crystalline solid that is highly reactive and hygroscopic, necessitating careful handling under inert conditions.^{[6][8]} Its key quantitative

properties are summarized below.

Property	Value	Source(s)
Molecular Weight	112.21 g/mol	[4][5][6]
Appearance	White to off-white solid/crystalline powder	[6][7][8]
Melting Point	256–258 °C (decomposes)	[4][8][9]
Boiling Point	Sublimes at 220 °C (at 1 mmHg)	[4]
Density	0.910 - 0.929 g/mL at 20 °C	[7][9]
pKa (of conjugate acid, tert-butanol)	~17-19	[1][4][6]
Flash Point	12 °C (54 °F)	[7][9]
Solubility	Reacts violently with water. Soluble in tert-butanol, THF, diethyl ether, hexane, and toluene.	[4][8][9]

Synthesis and Experimental Protocols

While commercially available, **potassium tert-butoxide** is often prepared in-situ for laboratory use to ensure high purity and reactivity, as older samples can be of low quality due to moisture sensitivity.[4]

Standard Laboratory Synthesis from Potassium Metal

The most common laboratory preparation involves the reaction of dry tert-butyl alcohol with potassium metal.[4]



Experimental Protocol:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The system must be maintained under a positive pressure of dry, inert gas (nitrogen or argon) throughout the procedure.^[10]
- **Reagent Addition:** Add 500 mL of anhydrous tert-butyl alcohol to the flask. Carefully add 19.5 g (0.5 gram-atom) of clean potassium metal in small portions.^[10] Caution: The reaction is exothermic and produces flammable hydrogen gas.
- **Reaction:** Stir the mixture. The reaction will proceed, evidenced by the dissolution of potassium and the evolution of hydrogen gas. Gentle heating may be applied to initiate or complete the reaction.
- **Work-up and Isolation:** Once all the potassium has reacted, replace the condenser with a distillation apparatus. Remove the excess tert-butyl alcohol by distillation.^[10]
- **Purification:** The resulting solid can be purified by sublimation under vacuum to yield the tetrameric cluster $[\text{tBuOK}]_4$.^[4] The solid product must be stored in a tightly sealed container under an inert atmosphere to prevent reaction with moisture.^{[1][11]}

Key Applications in Drug Development and Organic Synthesis

The potent, sterically hindered nature of **potassium tert-butoxide** makes it an invaluable reagent for a variety of chemical transformations.^[2]

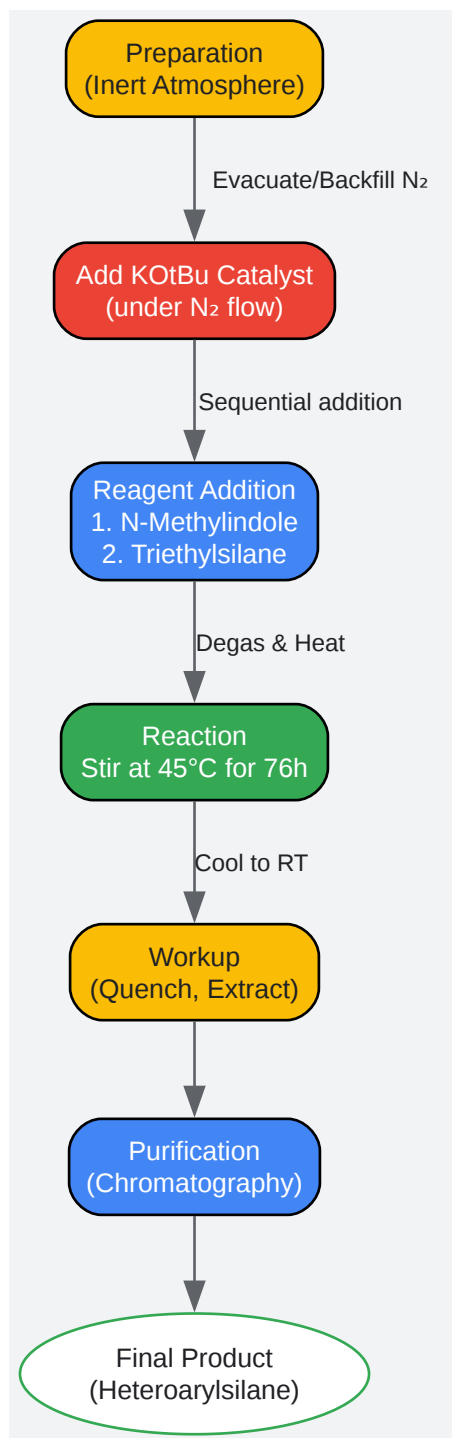
- **Deprotonation and Carbanion Formation:** Its high basicity allows for the efficient deprotonation of weakly acidic C-H bonds, such as those in terminal acetylenes and active methylene compounds, to form carbanions.^{[1][2][4]} These carbanions are crucial intermediates in carbon-carbon bond-forming reactions.^[2]
- **Elimination Reactions (E2):** K⁺OT⁻Bu is a classic reagent for promoting dehydrohalogenation reactions to form alkenes, often favoring the Hofmann product (the less substituted alkene) due to its steric bulk.^{[1][4]}
- **Catalysis:** It serves as a catalyst in numerous reactions, including Claisen condensations, Michael additions, and Wittig reactions.^[1] More recently, it has been demonstrated as an

inexpensive, metal-free catalyst for C-C, C-N, C-O, and C-S bond-forming coupling reactions, offering an environmentally benign alternative to transition metal catalysts.[12][13]

- Carbene Generation: The reaction of **potassium tert-butoxide** with chloroform generates dichlorocarbene, a reactive intermediate used for cyclopropanations.[4]

Example Application: Dehydrogenative Silylation of N-Methylindole

This protocol demonstrates the use of KOtBu as a catalyst for the direct C-H silylation of a heterocycle, a valuable transformation in medicinal chemistry.[14]



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Caption: Experimental workflow for KOTBu-catalyzed silylation.

Experimental Protocol:

- Setup: A flame-dried Schlenk flask is charged with **potassium tert-butoxide** (1.34 g, 12.0 mmol) under a positive flow of nitrogen. The flask is then evacuated and back-filled with nitrogen three times.[14]
- Reagent Addition: N-Methylindole (7.48 mL, 60.0 mmol) and triethylsilane (28.6 mL, 179.5 mmol) are added sequentially via syringe.[14]
- Reaction Conditions: The reaction mixture is degassed and stirred at 45 °C for 76 hours.[14]
- Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified using column chromatography to yield the desired heteroarylsilane.[14]

Handling, Storage, and Safety

Potassium tert-butoxide is a hazardous chemical that requires strict safety protocols.

- Hazards: It is a flammable, corrosive solid that reacts violently with water and acids, potentially causing fires.[7][9][15] It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[15][16] Inhalation can be fatal due to edema of the larynx and bronchi.[15]
- Handling: Always handle **potassium tert-butoxide** in a chemical fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][11][16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1][11]
- Storage: Store in a cool, dry, well-ventilated, flammables-rated area away from heat, moisture, and incompatible materials (water, acids, alcohols, halogenated hydrocarbons).[1][9][17] The container must be kept tightly sealed under an inert gas like nitrogen or argon.[1][11]
- Disposal: Waste must be treated as hazardous. It should be neutralized and disposed of by a licensed waste disposal company in accordance with local regulations.[1] Never discard it down the drain or in regular trash.[1]

Conclusion

Potassium tert-butoxide is a powerful and versatile strong base with a unique profile of high basicity and low nucleophilicity due to its steric bulk.[2] These properties make it an essential tool for promoting a wide range of reactions, from classic eliminations and deprotonations to modern catalytic C-H functionalizations.[12] Its utility in the synthesis of complex organic molecules solidifies its importance for researchers and professionals in the pharmaceutical and chemical industries. However, its highly reactive and hazardous nature demands meticulous handling and adherence to stringent safety protocols.

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